2,2-Difluoro-1-(4-nitrophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

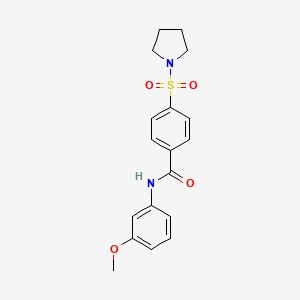

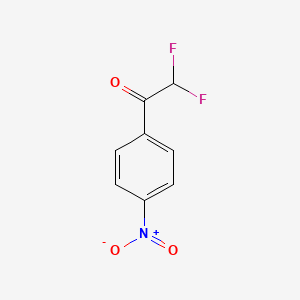

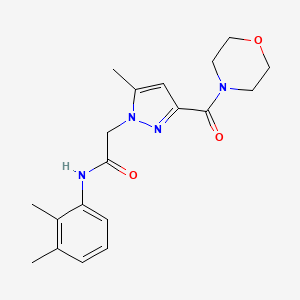

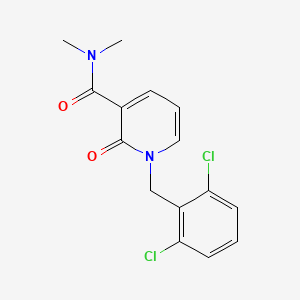

2,2-Difluoro-1-(4-nitrophenyl)ethanone is a chemical compound with the molecular formula C8H5F2NO3 . It has an average mass of 201.127 Da and a mono-isotopic mass of 201.023743 Da .

Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-1-(4-nitrophenyl)ethanone consists of a two carbon ethanone group (C=O) attached to a 4-nitrophenyl group and two fluorine atoms . The presence of the nitro group and the fluorine atoms may significantly influence the chemical properties of the compound.Aplicaciones Científicas De Investigación

Organic Synthesis

2,2-Difluoro-1-(4-nitrophenyl)ethanone: serves as a versatile building block in organic synthesis. Its difluoromethyl group can act as a synthetic equivalent for a trifluoromethyl group, which is valuable in the development of pharmaceuticals and agrochemicals due to its ability to enhance the metabolic stability of compounds .

Material Science

In material science, this compound is used to synthesize advanced polymers and materials. The presence of fluorine atoms can lead to materials with unique properties such as increased resistance to solvents and thermal stability .

Medicinal Chemistry

The nitrophenyl group of 2,2-Difluoro-1-(4-nitrophenyl)ethanone is significant in medicinal chemistry. It can be transformed into various functional groups that are prevalent in drug molecules, such as amines, which are essential for biological activity .

Fluorine Chemistry Research

This compound is also used in fluorine chemistry research to study the effects of fluorination on the physical and chemical properties of organic molecules. Fluorine atoms can greatly influence the lipophilicity and bioavailability of molecules .

Pesticide Development

2,2-Difluoro-1-(4-nitrophenyl)ethanone: is used in the development of pesticides. The difluoromethyl group can improve the insecticidal and fungicidal properties of pesticide compounds .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reference compound in various spectroscopic and chromatographic techniques, aiding in the identification and quantification of similar compounds .

Catalyst Design

The compound can be used in the design of catalysts for chemical reactions. The nitro group can be a directing group in catalytic cycles, influencing the outcome of catalytic transformations .

Environmental Chemistry

Lastly, 2,2-Difluoro-1-(4-nitrophenyl)ethanone can be used in environmental chemistry to study the degradation of fluorinated compounds and their impact on the environment, given the persistence and potential bioaccumulation of fluorinated organic molecules .

Safety and Hazards

While specific safety and hazard information for 2,2-Difluoro-1-(4-nitrophenyl)ethanone is not available in the search results, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding breathing in the compound, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

2,2-difluoro-1-(4-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO3/c9-8(10)7(12)5-1-3-6(4-2-5)11(13)14/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWBUCNFKSMZGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-1-(4-nitrophenyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2979903.png)

![Methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2979905.png)

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(2-methoxyphenyl)acetamide](/img/structure/B2979906.png)

![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2979907.png)

![N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2979912.png)

![2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2979916.png)